molecular formula C16H12BrF3N2O2S B4968408 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide CAS No. 6389-19-1

3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B4968408
CAS No.: 6389-19-1
M. Wt: 433.2 g/mol
InChI Key: RGYJPTKXXHLWMJ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, often involving advanced techniques such as continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative .

Scientific Research Applications

3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-4-methoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2S/c1-24-13-6-5-9(7-12(13)17)14(23)22-15(25)21-11-4-2-3-10(8-11)16(18,19)20/h2-8H,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJPTKXXHLWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367638
Record name STK003926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6389-19-1
Record name STK003926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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